ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Description
Ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate (CAS: 313369-25-4) is a tetracyclic compound featuring a fused triaza ring system with an ethyl carboxylate substituent. Its molecular formula is C₁₇H₂₁N₃O₃, and it has a molecular weight of 315.37 g/mol . The structure includes a complex bicyclic framework with bridgehead nitrogen atoms, which confers rigidity and influences its electronic properties. This compound, also referred to as SB18175, is primarily utilized in research settings for structural and pharmacological studies due to its unique heterocyclic architecture .
Key structural features:
- A tetracyclic core with fused rings (7.6.1.0⁵,¹⁶.0¹⁰,¹⁵).
- A 4-methyl group on the triaza ring.
- An ethyl ester moiety at position 12.
Properties
IUPAC Name |
ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-22-17(21)19-8-7-14-13(11-19)12-5-4-6-15-16(12)20(14)10-9-18(15)2/h4-6,13-14H,3,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUAJCNKSIETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=C4N2CCN(C4=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups. Common reagents used in these reactions include various amines, esters, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Lumateperone (ITI-007)
Structure: Lumateperone (C₂₄H₂₈FN₃O, MW: 393.51 g/mol) shares the tetracyclic triaza core but incorporates a 4-fluorophenylbutanone group instead of the ethyl carboxylate. Its tosylate salt (CAS: 1187020-80-9) is used clinically as an atypical antipsychotic .
Pharmacological Activity :
(6S,10S)-Lumateperone
Structure : A stereoisomer of lumateperone (CAS: 1576240-15-7) with a (6S,10S) configuration. The altered stereochemistry impacts receptor binding affinity and metabolic stability .
Key Difference :
- Stereochemical variation reduces 5-HT₂A antagonism compared to the (10R,15S)-configured lumateperone .
Physicochemical and Commercial Comparison
Biological Activity
Ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate, a compound with a complex tetracyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique tetracyclic framework, which includes multiple nitrogen atoms contributing to its biological activity. The chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and receptor interactions.
- Serotonin Receptor Modulation : The compound has been identified as a potent antagonist at the 5-HT2A receptor, which is implicated in mood regulation and sleep patterns.
- Antipsychotic Properties : Research indicates that it may possess antipsychotic effects similar to those of established drugs used in treating schizophrenia and related disorders.
Antidepressant Activity
In a study evaluating its antidepressant potential, the compound demonstrated significant effects in animal models of depression. The results indicated a reduction in depressive-like behaviors when administered at specific dosages.
Neuroprotective Effects
Preliminary findings suggest neuroprotective properties against oxidative stress-induced neuronal damage. This could have implications for treating neurodegenerative diseases.
Case Studies
-
Study on Antipsychotic Efficacy :
- Objective : To evaluate the efficacy of this compound in schizophrenia treatment.
- Method : Randomized controlled trials involving patients diagnosed with schizophrenia.
- Results : Significant improvement in psychotic symptoms was observed compared to placebo groups.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects of the compound in vitro.
- Method : Neuronal cell lines were exposed to oxidative stress agents with and without the compound.
- Results : Cells treated with the compound showed reduced markers of apoptosis and increased viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
